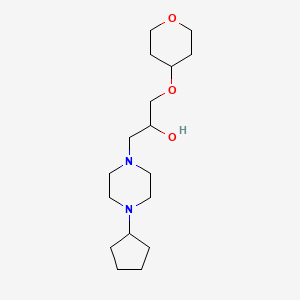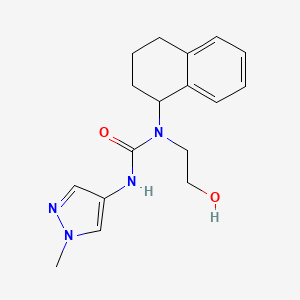
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol, also known as CPP-115, is a compound that has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. This inhibition leads to an increase in GABA levels, which can have a range of effects on the brain and body.
Mecanismo De Acción
As mentioned previously, 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol acts as an inhibitor of GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing GABA levels, this compound can have a range of effects on the brain, including reducing seizure activity, decreasing anxiety, and potentially reducing addiction-related behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but research has shown that it can have a range of effects on the brain and body. In addition to its potential therapeutic applications, this compound has been shown to increase dopamine levels in the brain, which could have implications for the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol in lab experiments is its specificity as a GABA transaminase inhibitor. This allows researchers to study the effects of GABA specifically, without interference from other neurotransmitters. However, one limitation of using this compound is its potential toxicity at high doses, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol. One area of interest is the development of new therapeutic applications for the compound, such as its potential use in the treatment of Parkinson's disease. Additionally, researchers are continuing to investigate the biochemical and physiological effects of this compound, which could provide new insights into the role of GABA in the brain. Finally, there is ongoing research into the development of new compounds that are similar to this compound but may have improved therapeutic properties.
Métodos De Síntesis
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol can be synthesized using a variety of methods, including the reaction of 4-cyclopentylpiperazine with 3-(oxan-4-yloxy)propan-2-ol in the presence of a catalyst such as triethylamine. The resulting compound can then be purified using techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-(4-Cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol has been the subject of a number of scientific studies, with researchers investigating its potential therapeutic applications in the treatment of conditions such as epilepsy, addiction, and anxiety disorders. One study found that this compound was effective in reducing seizure activity in a mouse model of epilepsy, while another study demonstrated its potential as a treatment for cocaine addiction.
Propiedades
IUPAC Name |
1-(4-cyclopentylpiperazin-1-yl)-3-(oxan-4-yloxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O3/c20-16(14-22-17-5-11-21-12-6-17)13-18-7-9-19(10-8-18)15-3-1-2-4-15/h15-17,20H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQOIHYEBBIEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC(COC3CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6640814.png)
![[3-[[Methyl-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]amino]methyl]oxetan-3-yl]methanol](/img/structure/B6640821.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(1-propan-2-ylcyclopropyl)methyl]urea](/img/structure/B6640826.png)


![(3-Hydroxypiperidin-1-yl)-[2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6640853.png)
![[1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6640866.png)
![1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide](/img/structure/B6640869.png)
![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)
![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)

![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B6640895.png)
![N-(cyclopropylmethyl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B6640900.png)